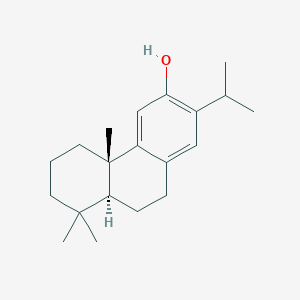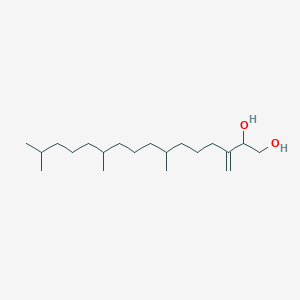
3(20)-Phytene-1,2-diol
Overview
Description
3(20)-Phytene-1,2-diol is a chemical compound that belongs to the class of alcohols. Phytol is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3(20)-Phytene-1,2-diol can be synthesized through various chemical reactions. One common method involves the reduction of phytol using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction of phytol from natural sources, such as chlorophyll. The extraction process involves the hydrolysis of chlorophyll to release phytol, which is then purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3(20)-Phytene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phytanic acid.
Reduction: It can be reduced to form dihydrophytol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Phytanic acid.
Reduction: Dihydrophytol.
Substitution: Various phytol derivatives.
Scientific Research Applications
3(20)-Phytene-1,2-diol has numerous applications in scientific research:
Chemistry: Used as a reducing agent in the preparation of silver nanocrystals and other nanoparticles.
Biology: Studied for its role in the biosynthesis of chlorophyll and other plant pigments.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the production of vitamins, fragrances, and other industrial products.
Mechanism of Action
3(20)-Phytene-1,2-diol exerts its effects through various molecular targets and pathways. As a reducing agent, it facilitates the decomposition of metal-organic precursors, forming intermediate complexes such as Co2+Fe3±oleate . In biological systems, it is involved in the biosynthesis of chlorophyll and other plant pigments, playing a crucial role in photosynthesis.
Comparison with Similar Compounds
Similar Compounds
Phytanic acid: An oxidation product of phytol.
Dihydrophytol: A reduction product of phytol.
Phytol derivatives: Various compounds formed through substitution reactions.
Uniqueness
3(20)-Phytene-1,2-diol is unique due to its widespread occurrence in nature and its diverse applications in various fields. Its role in the biosynthesis of chlorophyll and its potential therapeutic properties make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)20(22)15-21/h16-18,20-22H,5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDYRMHRJLXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442890 | |
| Record name | 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474431-27-1 | |
| Record name | 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



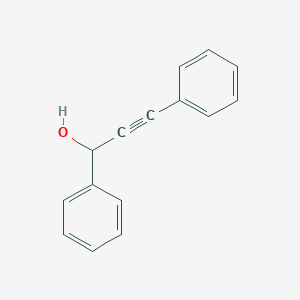
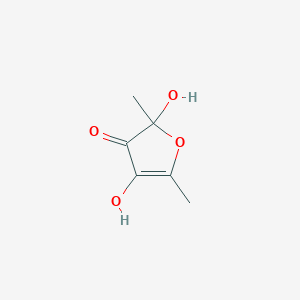
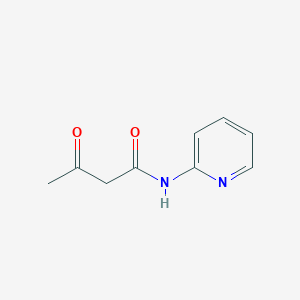
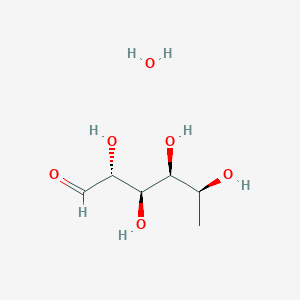

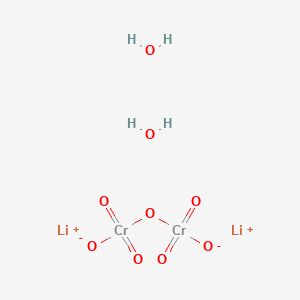
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)
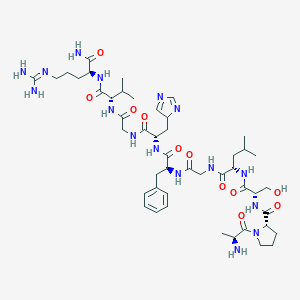
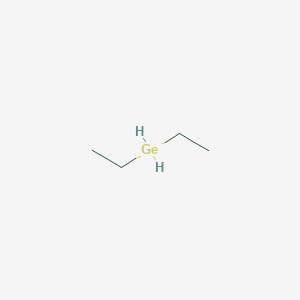
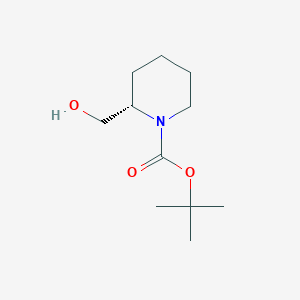

![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
